Cas no 1260877-15-3 (1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile)

1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(2,6-Difluorophenyl)cyclopentanecarbonitrile
- 1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile
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- MDL: MFCD11036730
- インチ: 1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2
- InChIKey: YFUNIFLOZWEGMU-UHFFFAOYSA-N
- ほほえんだ: C1(C2=C(F)C=CC=C2F)(C#N)CCCC1
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM421177-250mg |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95%+ | 250mg |
$379 | 2023-01-19 | |
TRC | D455570-50mg |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 50mg |
$ 210.00 | 2022-06-05 | ||
Enamine | EN300-128674-10.0g |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95.0% | 10.0g |
$6060.0 | 2025-02-21 | |
Chemenu | CM421177-1g |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95%+ | 1g |
$865 | 2023-01-19 | |
Enamine | EN300-128674-250mg |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95.0% | 250mg |
$371.0 | 2023-10-01 | |
Aaron | AR01A64K-2.5g |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95% | 2.5g |
$2186.00 | 2025-02-09 | |
A2B Chem LLC | AV53016-1g |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95% | 1g |
$824.00 | 2024-04-20 | |
Aaron | AR01A64K-5g |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95% | 5g |
$4296.00 | 2025-02-09 | |
1PlusChem | 1P01A5W8-50mg |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95% | 50mg |
$229.00 | 2025-03-19 | |
A2B Chem LLC | AV53016-250mg |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile |
1260877-15-3 | 95% | 250mg |
$426.00 | 2024-04-20 |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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1-(2,6-difluorophenyl)cyclopentane-1-carbonitrileに関する追加情報
Professional Introduction to 1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile (CAS No. 1260877-15-3)
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile, with the CAS number 1260877-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopentane core substituted with a nitrile group and a 2,6-difluorophenyl moiety. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The presence of both the nitrile group and the difluorophenyl substituent imparts distinct electronic and steric properties to the molecule. The nitrile group, being highly polar, contributes to the compound's solubility in polar solvents and its potential reactivity in various chemical transformations. On the other hand, the 2,6-difluorophenyl group introduces electron-withdrawing effects, which can influence the overall electronic distribution and reactivity of the molecule.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. The 2,6-difluorophenyl group in this compound is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in various biological targets. This has made such compounds valuable scaffolds for designing novel therapeutic agents.
The cyclopentane ring in 1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile also plays a crucial role in determining its pharmacological properties. Cycloalkanes are known for their ability to mimic rigid planar structures found in many biologically active molecules. This rigidity can enhance interactions with biological targets, leading to increased potency and selectivity. Additionally, the cyclopentane ring can undergo various chemical modifications, allowing for further derivatization and optimization of its pharmacological profile.
Recent studies have demonstrated the potential of this compound as a lead molecule in the development of new drugs targeting various diseases. For instance, researchers have explored its activity against enzymes involved in cancer metabolism. The combination of the nitrile group and the difluorophenyl moiety has been found to disrupt key metabolic pathways in cancer cells, making it a promising candidate for further investigation.
The nitrile group in 1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile also offers opportunities for further chemical manipulation. Nitriles can be hydrolyzed to carboxylic acids or reduced to primary amides, providing multiple pathways for derivatization. This flexibility allows chemists to fine-tune the properties of the molecule, such as its solubility, bioavailability, and metabolic stability.
In addition to its potential applications in oncology, this compound has also been investigated for its activity against other diseases. For example, preliminary studies have suggested that it may have antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis. The unique structural features of this molecule make it a versatile tool for drug discovery across multiple therapeutic areas.
The synthesis of 1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms into aromatic rings typically requires specialized synthetic methodologies to achieve high yields and selectivity. However, advances in fluorination techniques have made it increasingly feasible to incorporate fluorine atoms into complex molecular frameworks.
The cyclopentane ring can be introduced through various synthetic routes, including cyclization reactions or cross-coupling reactions involving pre-formed cyclopentene intermediates. The choice of synthetic strategy depends on factors such as yield, scalability, and cost-effectiveness. Regardless of the approach taken, careful optimization is necessary to ensure high purity and yield of the final product.
The growing interest in fluorinated compounds has led to the development of new synthetic methodologies specifically designed for introducing fluorine atoms into complex molecular frameworks. These methods include transition metal-catalyzed cross-coupling reactions, electrochemical fluorination, and photoredox catalysis. The availability of these advanced techniques has made it possible to synthesize increasingly complex fluorinated molecules with high precision.
In conclusion, 1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile (CAS No. 1260877-15-3) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. Advances in synthetic chemistry have made it possible to access increasingly complex fluorinated molecules with high precision and yield.
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